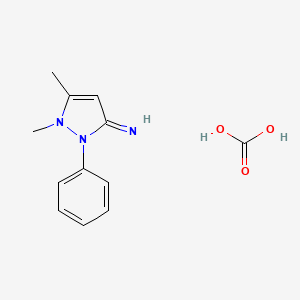![molecular formula C21H29NO4 B6118614 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group with diethoxy substituents, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a substituted phenylacetic acid derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The phenyl and cyclohexene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies on its binding affinity and activity are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Mescaline: Another phenethylamine derivative with psychoactive properties.
Bevantolol: A beta-blocker synthesized using similar chemical building blocks.
Uniqueness
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-methyliminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-6-25-18-9-8-14(11-19(18)26-7-2)10-16(23)20-15(22-5)12-21(3,4)13-17(20)24/h8-9,11,23H,6-7,10,12-13H2,1-5H3/b20-16-,22-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLWTZDOBEFAS-LJWNSAJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6118533.png)
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![3-[2-(2-methylphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6118562.png)
![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B6118588.png)

![1-[2-(4-morpholinyl)ethyl]-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6118600.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B6118624.png)
![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)
